(2Z)-3-(dimethylamino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
Description
Properties
IUPAC Name |
(Z)-3-(dimethylamino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S/c1-17(2)9-12(8-15)14-16-13(10-18-14)11-6-4-3-5-7-11/h3-7,9-10H,1-2H3/b12-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCUKKLFBRFECO-XFXZXTDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C1=NC(=CS1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C#N)\C1=NC(=CS1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(dimethylamino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Formation of the Enamine: The dimethylamino group is introduced through the reaction of the thiazole derivative with dimethylamine under basic conditions.
Formation of the Nitrile Group: The nitrile group can be introduced via a dehydration reaction of the corresponding amide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the phenyl group.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the thiazole or phenyl group.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: Thiazole derivatives are often used as ligands in catalytic reactions.
Biology
Antimicrobial Agents: Thiazole compounds have shown potential as antimicrobial agents.
Enzyme Inhibitors: The compound may act as an inhibitor for certain enzymes.
Medicine
Drug Development: The compound can be explored for its potential therapeutic effects, particularly in the treatment of infections or cancer.
Industry
Material Science: Thiazole derivatives can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z)-3-(dimethylamino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thiazole ring and the dimethylamino group are likely key functional groups involved in these interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Interactions and Crystal Packing
The target compound’s structural analogs (Table 1) highlight the impact of substituents on molecular interactions:
- Key Findings: Thiazole vs. Pyridine Cores: The 4-phenylthiazol-2-yl group in the target compound enhances π-conjugation compared to pyridine derivatives (I, II), leading to red-shifted absorption spectra . Electron-Donor Groups: Dimethylamino substituents (target compound, ) induce stronger intramolecular charge transfer than diphenylamino groups (I, II), as evidenced by lower HOMO-LUMO gaps (e.g., 2.8 eV vs. 3.0 eV for I) . Crystal Packing: Compounds with bulky substituents (e.g., diphenylamino in I) exhibit Z’ > 1 (multiple conformers) due to steric effects, whereas dimethylamino analogs favor single conformers .
Photophysical and Electrochemical Properties
Comparative photophysical data (Table 2) reveal substituent-driven trends:
- Key Findings :
Computational and Experimental Methodologies
Studies on analogous compounds utilized:
Biological Activity
(2Z)-3-(dimethylamino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile, identified by its CAS number 1254069-38-9, is a compound of interest in pharmaceutical and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a thiazole ring and a dimethylamino group, which are significant for its biological interactions.
Biological Activity Overview
The biological activities of this compound have been investigated in various contexts, particularly its effects on enzyme inhibition and receptor binding. Key areas of focus include:
- Antimicrobial Activity : Research indicates that thiazole derivatives exhibit antimicrobial properties. Studies suggest that this compound may inhibit the growth of certain bacterial strains.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes that are crucial in metabolic pathways. This inhibition can lead to altered cellular processes, making it a candidate for drug development.
- Cytotoxicity : Initial studies show varying degrees of cytotoxicity against cancer cell lines. The mechanism appears to involve the disruption of cellular signaling pathways.
Case Study 1: Antimicrobial Properties
A study conducted on the antimicrobial effects of thiazole derivatives demonstrated that this compound exhibited significant inhibition against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for E. coli and 25 µg/mL for S. aureus.
Case Study 2: Enzyme Inhibition
In a screening assay aimed at identifying inhibitors of the Type III secretion system (T3SS), this compound was found to reduce the secretion of virulence factors in pathogenic bacteria by approximately 60% at a concentration of 10 µM. This suggests potential applications in combating bacterial infections.
Data Table: Biological Activity Summary
| Activity Type | Target Organism/Enzyme | Effect | Concentration Tested |
|---|---|---|---|
| Antimicrobial | E. coli | Inhibition (MIC = 50 µg/mL) | 50 µg/mL |
| Antimicrobial | S. aureus | Inhibition (MIC = 25 µg/mL) | 25 µg/mL |
| Enzyme Inhibition | T3SS | 60% reduction | 10 µM |
| Cytotoxicity | Cancer Cell Lines | Varies | Various concentrations |
The proposed mechanism involves the interaction of the thiazole moiety with specific biological targets, leading to alterations in enzyme activity and cellular signaling pathways. The dimethylamino group may enhance lipid solubility, facilitating better membrane penetration and bioavailability.
Q & A
Q. What are the standard synthetic routes for preparing (2Z)-3-(dimethylamino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile?
The compound is typically synthesized via a condensation reaction between 4-phenyl-1,3-thiazole-2-carbaldehyde and malononitrile derivatives. A base (e.g., triethylamine or sodium hydride) in polar aprotic solvents like DMF or ethanol is used to facilitate enamine formation. Temperature control (60–80°C) is critical to favor the Z-isomer, as steric and electronic effects influence isomer selectivity . Reaction progress is monitored by TLC or HPLC, with purification via column chromatography .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR : Confirm stereochemistry (Z-configuration) via coupling constants between vinyl protons (J = 10–12 Hz for Z-isomers) .
- IR : Identify nitrile (C≡N stretch ~2200 cm⁻¹) and thiazole ring vibrations (C-S-C ~650 cm⁻¹) .
- X-ray crystallography : Resolve molecular geometry and hydrogen-bonding patterns using programs like SHELXL or OLEX2 .
Advanced Research Questions
Q. How can conflicting optical emission data from crystallographic studies be resolved?
Emission properties may vary with crystal habit (e.g., needle vs. plate morphologies) and size due to differences in π-π stacking or hydrogen-bonding networks. For example, larger crystals may exhibit redshifted emissions from enhanced intermolecular interactions. To resolve discrepancies:
Q. What experimental strategies optimize enantiomeric purity during synthesis?
- Chiral auxiliaries : Introduce a chiral amine (e.g., (R)- or (S)-proline) during the condensation step to bias Z-isomer formation.
- Asymmetric catalysis : Use transition-metal catalysts (e.g., Ru-based complexes) to control stereochemistry .
- Crystallization-induced resolution : Exploit differential solubility of enantiomers in mixed solvents (e.g., hexane/ethyl acetate) .
Q. How do hydrogen-bonding networks influence supramolecular assembly in this compound?
The dimethylamino group and thiazole nitrogen act as hydrogen-bond acceptors/donors, forming motifs like R₂²(8) or C(4) chains (graph set notation). These interactions stabilize specific crystal packing arrangements. To analyze:
- Generate Hirshfeld surfaces (CrystalExplorer) to quantify intermolecular contacts.
- Compare experimental (SC-XRD) and computational (Mercury CSD) packing diagrams .
Data-Driven Analysis
Q. How to address discrepancies between computational and experimental dipole moments?
| Method | Dipole Moment (Debye) | Source |
|---|---|---|
| DFT (B3LYP/6-311G**) | 5.2 | |
| Experimental (X-ray) | 4.8 |
Discrepancies arise from solvent effects or crystal packing forces not modeled in gas-phase DFT. Use polarizable continuum models (PCM) for solvent corrections or refine X-ray data with multipole models (e.g., HARt) .
Biological Activity & Mechanism
Q. What in vitro assays are suitable for probing its antimicrobial activity?
- MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution.
- Time-kill kinetics : Assess bactericidal effects over 24 hours .
- Target identification : Perform molecular docking (AutoDock Vina) against bacterial enoyl-ACP reductase or dihydrofolate reductase .
Software & Computational Tools
Q. Which crystallography software packages are recommended for refining this compound’s structure?
| Software | Application | Reference |
|---|---|---|
| SHELXL | Small-molecule refinement | |
| OLEX2 | Structure solution/visualization | |
| WinGX | Crystallographic data processing |
For hydrogen-bond analysis, use PLATON or Mercury CSD to generate interaction diagrams .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
